molecular formula C19H11BrN2 B13104209 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile

3-Bromo-5-(9H-carbazol-9-yl)benzonitrile

Cat. No.: B13104209
M. Wt: 347.2 g/mol
InChI Key: CLZYHKWHXMDCOG-UHFFFAOYSA-N
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Description

3-Bromo-5-(9H-carbazol-9-yl)benzonitrile is an organic compound with the molecular formula C19H11BrN2 It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile typically involves the bromination of 5-(9H-carbazol-9-yl)benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-(9H-carbazol-9-yl)benzonitrile in optoelectronic applications involves its ability to absorb and emit light efficiently. The carbazole moiety acts as an electron donor, while the benzonitrile group serves as an electron acceptor. This push-pull electronic structure facilitates efficient charge transfer and light emission. In biological applications, the compound’s fluorescence properties enable it to act as a probe for imaging and detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(9H-carbazol-9-yl)benzonitrile is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile building block for the synthesis of more complex organic molecules with tailored properties .

Properties

Molecular Formula

C19H11BrN2

Molecular Weight

347.2 g/mol

IUPAC Name

3-bromo-5-carbazol-9-ylbenzonitrile

InChI

InChI=1S/C19H11BrN2/c20-14-9-13(12-21)10-15(11-14)22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-11H

InChI Key

CLZYHKWHXMDCOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C#N)Br

Origin of Product

United States

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